molecular formula C9H8N2O B3207533 Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl- CAS No. 1042981-20-3

Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl-

Cat. No.: B3207533
CAS No.: 1042981-20-3
M. Wt: 160.17 g/mol
InChI Key: SUVMVBMUUAJUAE-UHFFFAOYSA-N
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Description

Contextualization within Fused Nitrogen-Containing Heterocyclic Chemistry Research

Fused nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry and drug discovery. benthamdirect.comeurekaselect.com These molecular frameworks are ubiquitous in biologically active compounds and are integral to the structure of many pharmaceuticals. nih.govbio-conferences.org In fact, a significant percentage of physiologically active drugs contain at least one heterocyclic structure. nih.gov Among these, nitrogen-containing systems like imidazo[1,2-a]pyridines are particularly noteworthy due to their structural diversity and their crucial role in biological processes. bio-conferences.orgresearchgate.net The adaptability of these scaffolds allows for the synthesis of large libraries of compounds for biological screening, making them a focal point in the search for new therapeutic agents. benthamdirect.comeurekaselect.com

Academic Rationale for Investigating the 2-Methyl-5-Carboxaldehyde Imidazo[1,2-a]pyridine (B132010) System

The academic pursuit of specific derivatives such as 2-methyl-imidazo[1,2-a]pyridine-5-carboxaldehyde is driven by several key factors. The imidazo[1,2-a]pyridine core provides a biologically relevant foundation. The strategic placement of substituents on this core is crucial for modulating its chemical properties and biological activity.

The aldehyde functional group (-CHO, carboxaldehyde) at the 5-position is of particular synthetic value. Aldehydes are versatile chemical handles that can participate in a wide range of chemical transformations. This allows for the facile elaboration of the core structure into more complex molecules through reactions such as oxidations, reductions, condensations, and carbon-carbon bond-forming reactions. Therefore, Imidazo[1,2-a]pyridine-5-carboxaldehyde serves as a key building block or intermediate for creating diverse libraries of novel compounds for further investigation. sigmaaldrich.comchemimpex.com The methyl group at the 2-position, a common substituent in this class, further influences the molecule's electronic and steric properties.

Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridine-5-carboxaldehyde

Property Value
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Melting Point 123-126 °C
Appearance Solid
Functional Groups Aldehyde, Imidazole (B134444), Pyridine (B92270)
CAS Number 372147-50-7

Overview of Key Chemical and Methodological Advancements in Imidazo[1,2-a]pyridine Synthesis and Reactivity

The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly over the years, with numerous methods developed to improve efficiency, diversity, and environmental friendliness. acs.org

Key Synthetic Strategies:

Classical Condensation Reactions: The traditional and one of the earliest methods is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org While effective, this method can sometimes require harsh conditions.

Multicomponent Reactions (MCRs): MCRs have gained prominence as a highly efficient strategy for generating molecular diversity. rsc.org The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for rapidly assembling substituted imidazo[1,2-a]pyridines in a single step. bio-conferences.orgnih.gov

Metal-Catalyzed Cyclizations: Various transition metals, including copper, iron, and palladium, have been employed to catalyze the synthesis of this scaffold from different starting materials. bio-conferences.orgorganic-chemistry.org These methods often offer high yields and broad substrate scope.

C-H Functionalization: More recent advancements focus on the direct functionalization of C-H bonds on a pre-formed imidazo[1,2-a]pyridine core. mdpi.com This atom-economical approach allows for the late-stage introduction of functional groups, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov Visible light-induced photocatalysis has emerged as a green and powerful technique for these transformations. mdpi.com

Green and Catalyst-Free Approaches: In line with the principles of green chemistry, methods have been developed that utilize environmentally benign solvents like water, employ microwave irradiation to accelerate reactions, or proceed entirely without a catalyst. bio-conferences.orgrsc.org A novel, rapid, and metal-free synthesis in water has been reported, offering quantitative yields in minutes. rsc.org

The reactivity of the imidazo[1,2-a]pyridine system allows for extensive functionalization. The C3 position is particularly susceptible to electrophilic substitution, such as alkylation, making it a common site for modification. nih.gov The presence of the carboxaldehyde group in the title compound offers a reactive site for a plethora of subsequent chemical modifications, underscoring its importance as a synthetic intermediate.

Table 2: Summary of Modern Synthetic Methods for Imidazo[1,2-a]pyridines

Synthetic Method Key Features Advantages
Multicomponent Reactions (MCRs) One-pot synthesis from three or more starting materials. bio-conferences.orgrsc.org High efficiency, diversity-oriented, reduced reaction time. rsc.org
Metal-Catalyzed Reactions Use of catalysts like Copper, Iron, Palladium. organic-chemistry.org High yields, broad functional group tolerance. researchgate.net
C-H Functionalization Direct introduction of functional groups onto the core. mdpi.com High atom economy, straightforward, suitable for late-stage modification. mdpi.com
Photocatalysis Use of visible light to promote reactions. mdpi.com Mild reaction conditions, green and sustainable. mdpi.com
Aqueous Synthesis Reactions performed in water, often without a catalyst. rsc.org Environmentally friendly, rapid, often high-yielding. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-5-11-8(6-12)3-2-4-9(11)10-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMVBMUUAJUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Organic Transformations of Imidazo 1,2 a Pyridine 5 Carboxaldehyde, 2 Methyl

Functional Group Transformations of the Carboxaldehyde Moiety

The carboxaldehyde group at the C5-position is a versatile functional group that readily participates in a variety of classic organic reactions. Its reactivity allows for the extension of the molecule's framework and the introduction of new pharmacophores.

Condensation Reactions (e.g., Schiff Base Formation, Chalcone (B49325) Analogs)

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles, making it ideal for condensation reactions.

Schiff Base Formation: The reaction of 2-methyl-imidazo[1,2-a]pyridine-5-carboxaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. nih.gov Schiff bases derived from heterocyclic aldehydes are of significant interest due to their wide range of biological activities and applications as ligands in coordination chemistry. nih.govnih.gov A microwave-assisted protocol for synthesizing Schiff bases from various 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehydes and aromatic amines in PEG-400 has been developed, highlighting an efficient and green approach that yields products in short reaction times. researchgate.net

Chalcone Analog Synthesis: The Claisen-Schmidt condensation of the aldehyde with a ketone or another carbonyl compound containing an α-hydrogen, in the presence of a base, yields α,β-unsaturated ketones, which are analogs of chalcones. These compounds are of significant interest in medicinal chemistry. For example, various acetophenones can be reacted with imidazo[1,2-a]pyridine-3-carbaldehydes in the presence of alcoholic alkali to produce a series of chalcones. Although the specific compound of interest is the 5-carboxaldehyde, the reactivity principle remains the same. The general reaction scheme is presented below.

Figure 1: General scheme for the synthesis of imidazo[1,2-a]pyridine-based chalcone analogs via Claisen-Schmidt condensation.

The following table details examples of ketones that can be used in this condensation to generate diverse chalcone analogs.

Reactant 1 (Aldehyde)Reactant 2 (Ketone)Base/SolventProduct Type
2-methyl-imidazo[1,2-a]pyridine-5-carboxaldehydeAcetophenoneNaOH / EthanolImidazopyridinyl-phenyl propenone
2-methyl-imidazo[1,2-a]pyridine-5-carboxaldehyde4-ChloroacetophenoneNaOH / EthanolImidazopyridinyl-(4-chlorophenyl) propenone
2-methyl-imidazo[1,2-a]pyridine-5-carboxaldehyde2-AcetylthiopheneNaOH / EthanolImidazopyridinyl-thienyl propenone
2-methyl-imidazo[1,2-a]pyridine-5-carboxaldehydeCyclohexanoneNaOH / Ethanol2-(2-methylimidazo[1,2-a]pyridin-5-ylmethylene)cyclohexan-1-one

Oxidation and Reduction Pathways

The aldehyde functional group can be readily transformed into other oxidation states, providing access to carboxylic acids and alcohols.

Oxidation: The carboxaldehyde moiety can be oxidized to the corresponding carboxylic acid, 2-methyl-imidazo[1,2-a]pyridine-5-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or milder reagents like silver(I) oxide (Ag₂O). These carboxylic acid derivatives serve as important intermediates for the synthesis of amides, esters, and other acyl derivatives.

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol, (2-methyl-imidazo[1,2-a]pyridin-5-yl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reagent that reduces aldehydes in the presence of many other functional groups, while stronger reagents like lithium aluminum hydride (LiAlH₄) can also be used. These alcohol derivatives are useful for subsequent etherification or esterification reactions.

Electrophilic and Nucleophilic Reactivity of the Imidazopyridine Core

The imidazo[1,2-a]pyridine (B132010) ring system is an electron-rich heterocycle, which dictates its reactivity. The fusion of the imidazole (B134444) and pyridine (B92270) rings creates a π-conjugated system with a high degree of aromaticity. The nitrogen atom at position 1 is pyrrole-like, while the nitrogen at position 4 is pyridine-like.

Electrophilic Reactivity: Due to its electron-rich nature, the imidazo[1,2-a]pyridine core readily undergoes electrophilic substitution. Extensive studies have shown that the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This high regioselectivity is attributed to the ability of the N1 atom to stabilize the resulting cationic intermediate (Wheland intermediate). The 2-methyl group, being an electron-donating group, further enhances the electron density of the ring and reinforces the preference for C3 substitution. Conversely, the 5-carboxaldehyde group is an electron-withdrawing group, which deactivates the pyridine portion of the ring (C6, C7, C8) towards electrophilic attack, thereby further increasing the selectivity for the C3 position. Common electrophilic substitutions include halogenation, nitration, and Friedel-Crafts reactions.

Nucleophilic Reactivity: The electron-rich nature of the imidazo[1,2-a]pyridine ring makes it generally unreactive towards nucleophiles. Nucleophilic aromatic substitution (SNAAr) is uncommon unless the ring is activated by the presence of strong electron-withdrawing groups and a suitable leaving group. For instance, imidazo[1,2-a]pyridines substituted with nitro or cyano groups can undergo nucleophilic substitution.

C-H Functionalization Strategies for Direct Derivatization of Imidazo[1,2-a]pyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds. researchgate.net For imidazo[1,2-a]pyridines, these reactions overwhelmingly occur at the C3 position, leveraging its inherent high nucleophilicity. rsc.orgnih.gov A wide variety of synthetic methods, including transition-metal-catalyzed, metal-free, and photocatalytic reactions, have been developed to introduce diverse functional groups. rsc.orgresearchgate.net

Key C-H functionalization strategies include:

C-C Bond Formation: This includes alkylation, arylation, and acylation reactions. For example, visible-light-induced perfluoroalkylation and difluoroalkylation have been successfully applied to the C3 position. nih.gov

C-N Bond Formation: Direct amination or aminoalkylation can be achieved through oxidative cross-dehydrogenative coupling reactions, often promoted by visible light photocatalysis. nih.gov

C-S Bond Formation: Thiolation reactions allow for the introduction of sulfur-containing moieties, which are prevalent in many biologically active molecules. nih.gov

C-O Bond Formation: Alkoxycarbonylation introduces ester groups that can be further transformed into other functionalities like amides or hydroxymethyl groups. nih.gov

C-X Bond Formation: Direct halogenation at the C3 position is a well-established transformation.

While C3 is the most common site, functionalization at other positions, such as C5, has also been reported, though it is less common. nih.gov The presence of the aldehyde at C5 in the target molecule would require careful selection of reaction conditions to achieve chemoselectivity, ensuring the C-H functionalization occurs without undesired reactions at the aldehyde.

The table below summarizes various C-H functionalization reactions reported for the imidazo[1,2-a]pyridine scaffold, primarily at the C3 position.

Functionalization TypeReagent/CatalystPosition
TrifluoromethylationCF₃ Radical Source / Photoredox CatalystC3
PerfluoroalkylationPerfluoroalkyl Iodides / Visible LightC3
AminoalkylationN-Aryl Glycines / PhotocatalystC3
AlkoxycarbonylationCarbazates / Rose Bengal / Blue LEDC3
SulfenylationSulfinic Acids / Eosin B / Visible LightC3
AlkylationAlkyl N-hydroxyphthalimides / Eosin YC5

Radical Reactions and Their Application in Functionalizing Imidazo[1,2-a]pyridines

Radical reactions have become a cornerstone for the functionalization of imidazo[1,2-a]pyridines, offering mild reaction conditions and unique reactivity patterns. rsc.org Many of the C-H functionalization strategies discussed previously proceed via a radical mechanism, particularly those induced by visible light. nih.gov

The general mechanism involves the generation of a radical species (e.g., a trifluoromethyl radical, •CF₃) which then undergoes an addition reaction with the electron-rich imidazo[1,2-a]pyridine ring, preferentially at the C3 position. This addition forms a radical intermediate. Subsequent oxidation of this intermediate to a carbocation, followed by deprotonation, regenerates the aromatic system and yields the C3-functionalized product. nih.gov

The use of photoredox catalysis has been particularly impactful, allowing for the generation of a wide array of radicals under mild conditions using visible light. This has enabled reactions such as:

Fluoroalkylation: Introduction of groups like -CF₃, -CF₂H, and other perfluoroalkyl chains, which can significantly alter the pharmacokinetic properties of drug candidates. nih.gov

Acylation and Formylation: Direct introduction of carbonyl functionalities.

Alkylation: Formation of C-C bonds with various alkyl sources.

These radical-mediated pathways often exhibit high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

Selectivity is a critical aspect when designing synthetic routes involving multifunctional molecules like 2-methyl-imidazo[1,2-a]pyridine-5-carboxaldehyde.

Chemoselectivity: The molecule possesses two distinct reactive sites: the nucleophilic C3 position of the ring and the electrophilic aldehyde group. Achieving chemoselectivity means selectively transforming one site without affecting the other.

Reactions at the Aldehyde: Standard transformations like reduction with NaBH₄ or Schiff base formation under mild acidic or basic conditions can often be performed with high chemoselectivity, leaving the imidazopyridine core intact.

Reactions at the Core: C-H functionalization or electrophilic substitution at the C3 position requires conditions that are compatible with the aldehyde group. Many modern photocatalytic and metal-catalyzed reactions are performed under neutral or mild conditions, which can be tolerant of the aldehyde. However, strongly acidic or oxidizing conditions used for some C-H functionalizations could lead to side reactions at the aldehyde.

Regioselectivity: As extensively discussed, the reactivity of the imidazo[1,2-a]pyridine core is highly regioselective. Electrophilic, radical, and C-H functionalization reactions show an overwhelming preference for the C3 position. This is a well-established and predictable pattern, governed by the electronic properties of the heterocyclic system. The substituents on the target molecule (2-methyl and 5-carboxaldehyde) further reinforce this inherent C3 selectivity.

Stereoselectivity: Stereoselectivity becomes a consideration when a reaction creates a new chiral center. For the starting aldehyde itself, this is not a factor. However, in its derivatives, stereocontrol can be important. For example:

In the reduction of a chalcone analog derived from the aldehyde, the resulting saturated ketone could be reduced asymmetrically to form a chiral alcohol.

If an aza-Friedel-Crafts reaction at the C3 position involves a prochiral iminium ion, the use of a chiral catalyst could, in principle, induce enantioselectivity in the formation of the new C-C bond. While the general principles of asymmetric synthesis can be applied, specific, highly stereoselective transformations starting from this particular aldehyde would require dedicated methodological development.

Advanced Spectroscopic and Structural Elucidation of Imidazo 1,2 a Pyridine 5 Carboxaldehyde, 2 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. For 2-methylimidazo[1,2-a]pyridine-5-carboxaldehyde, ¹H and ¹³C NMR spectra provide definitive information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of the imidazo[1,2-a]pyridine (B132010) core is characteristic. The protons on the pyridine (B92270) ring typically appear as doublets and triplets in the aromatic region, with their chemical shifts influenced by the fused imidazole (B134444) ring and the electron-withdrawing aldehyde group at the C5 position. The methyl group at C2 would resonate as a sharp singlet in the upfield region (around 2.5 ppm). The aldehyde proton is highly deshielded and appears as a singlet at a significantly downfield chemical shift (typically >9.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The imidazo[1,2-a]pyridine scaffold typically displays nine distinct signals. The carbonyl carbon of the aldehyde group is the most downfield signal, generally appearing in the 185-195 ppm range. The carbons of the heterocyclic rings resonate between approximately 108 and 146 ppm. tci-thaijo.org The methyl carbon at C2 would have a characteristic upfield chemical shift.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-methylimidazo[1,2-a]pyridine-5-carboxaldehyde based on analogous structures.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2-CH₃~2.5 (s)~15
H-3~7.8 (s)~118
C-2-~145
C-3~7.8 (s)~118
C-5-~130
5-CHO~10.0 (s)~190
H-6~7.2 (t)~115
H-7~7.6 (t)~128
H-8~8.9 (d)~125
C-8a-~142

Note: These are estimated values based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For 2-methylimidazo[1,2-a]pyridine-5-carboxaldehyde (C₉H₈N₂O), the expected exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

Molecular Formula: C₉H₈N₂O

Monoisotopic Mass: 160.0637 Da

Fragmentation Analysis: In electron ionization mass spectrometry (EIMS), the molecular ion peak (M⁺) would be observed at m/z 160. The fragmentation pattern would likely involve initial loss of the aldehyde group functionality. Common fragmentation pathways for such aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, followed by the loss of carbon monoxide (M-29) to yield a [M-CHO]⁺ fragment corresponding to the 2-methylimidazo[1,2-a]pyridine (B1295258) core. Further fragmentation of the heterocyclic ring system would then occur. For related imidazo[1,2-a]pyridine structures, the bicyclic core is notably stable. nih.gov

Interactive Table: Predicted Key Mass Spectrometry Fragments

m/z Ion Formula Description
160[C₉H₈N₂O]⁺Molecular Ion (M⁺)
159[C₉H₇N₂O]⁺Loss of a hydrogen radical ([M-H]⁺)
131[C₈H₇N₂]⁺Loss of carbon monoxide ([M-CHO]⁺)

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 2-methylimidazo[1,2-a]pyridine-5-carboxaldehyde would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1710 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aromatic rings and the methyl group (around 3100-2850 cm⁻¹), C=N and C=C stretching vibrations of the heterocyclic rings (1450-1650 cm⁻¹), and C-H bending vibrations. A detailed computational study on the parent imidazo[1,2-a]pyridine molecule provides a basis for assigning the vibrations of the core structure. researchgate.net

Interactive Table: Characteristic IR Absorption Frequencies

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3100–3000C-H stretchAromatic C-H
2980–2850C-H stretchMethyl C-H
~2820 and ~2720C-H stretchAldehyde C-H (Fermi doublets)
1710–1680C=O stretchAldehyde C=O
1650–1450C=C and C=N stretchImidazopyridine ring
900–675C-H bendAromatic C-H out-of-plane

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for 2-methylimidazo[1,2-a]pyridine-5-carboxaldehyde itself has not been reported in the reviewed literature, analysis of closely related analogs provides significant insight. For example, the crystal structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate reveals that the fused imidazo[1,2-a]pyridine ring system is nearly planar. nih.gov Similarly, the structure of 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde also shows a planar fused ring system. nih.gov Based on these analogs, it is expected that the imidazo[1,2-a]pyridine core of the title compound is essentially planar. The aldehyde group at C5 would likely be coplanar with the ring system to maximize conjugation. Intermolecular interactions in the crystal lattice would likely be governed by C-H···O and C-H···N hydrogen bonds, as well as potential π–π stacking interactions between the aromatic rings. nih.govnih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Elucidating Electronic Structure and Optoelectronic Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is used to study the electronic transitions within a molecule and is crucial for applications in material science. The imidazo[1,2-a]pyridine scaffold is known to be a fluorescent chromophore. researchgate.net

UV-Vis Absorption: The absorption spectrum of imidazo[1,2-a]pyridine derivatives typically features multiple bands in the UV region corresponding to π–π* electronic transitions. nih.gov For the title compound, one would expect absorption bands between 250-350 nm. The presence of the aldehyde group, an electron-withdrawing group, in conjugation with the aromatic system can influence the position and intensity of these absorption maxima (λmax).

Fluorescence Spectroscopy: Many imidazo[1,2-a]pyridine derivatives exhibit strong fluorescence, with emission properties that are highly sensitive to the substitution pattern on the heterocyclic core. nih.govmdpi.com Upon excitation at a wavelength corresponding to an absorption maximum, 2-methylimidazo[1,2-a]pyridine-5-carboxaldehyde is expected to exhibit fluorescence, likely in the near-UV to blue region of the spectrum (380-450 nm). The specific emission wavelength and quantum yield are dependent on the electronic effects of the substituents and the molecular environment. The inherent photophysical properties of this scaffold make it a valuable core for the development of new functional materials and fluorescent probes. researchgate.net

Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine 5 Carboxaldehyde, 2 Methyl

Density Functional Theory (DFT) Calculations for Geometry Optimization, Electronic Structure, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 2-methyl-imidazo[1,2-a]pyridine-5-carboxaldehyde, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), are used to determine its most stable three-dimensional geometry (geometry optimization). nih.govresearchgate.net These calculations provide foundational data, including bond lengths, bond angles, and dihedral angles, which are crucial for all subsequent analyses.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO energy relates to its electron affinity and electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more polarizable and reactive. nih.gov For the imidazo[1,2-a]pyridine (B132010) scaffold, the HOMO is typically distributed over the fused ring system, while the LUMO is often localized on the regions capable of accepting electrons, influenced by substituents like the carboxaldehyde group.

Based on the HOMO and LUMO energies, several key reactivity descriptors can be calculated, as illustrated in the table below. These values are representative for the imidazo[1,2-a]pyridine scaffold and provide a framework for predicting the reactivity of the target compound.

ParameterFormulaSignificance
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Softness (S)1 / (2η)Inverse of hardness, indicates high reactivity.
Global Electrophilicity Index (ω)μ2 / (2η)Measures the ability to accept electrons.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen. For 2-methyl-imidazo[1,2-a]pyridine-5-carboxaldehyde, the most negative potential is expected around the carbonyl oxygen atom of the aldehyde group and the nitrogen atom of the pyridine (B92270) ring.

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack. The most positive regions would likely be found around the hydrogen atoms, particularly the aldehyde proton.

Green Regions: Represent neutral or zero potential areas.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions.

To gain a deeper understanding of the chemical bonds within 2-methyl-imidazo[1,2-a]pyridine-5-carboxaldehyde, the Quantum Theory of Atoms in Molecules (QTAIM) is employed. nih.gov QTAIM analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. By locating bond critical points (BCPs)—points of minimum electron density between two bonded atoms—one can characterize the nature of the chemical bond. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP reveal whether a bond is a shared-interaction (covalent) or a closed-shell interaction (ionic, hydrogen bonds, or van der Waals forces).

The Electron Localization Function (ELF) provides a complementary view by mapping the probability of finding an electron pair in a given region of the molecule. ELF analysis reveals the core, bonding, and non-bonding (lone pair) regions of the electron density, offering a visual representation of the molecule's electronic shell structure and the localization of its valence electrons.

Reaction Pathway Calculations and Transition State Modeling for Chemical Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms. For imidazo[1,2-a]pyridines, functionalization often occurs at the C3 position. mdpi.com Theoretical calculations can model the entire reaction pathway for chemical transformations, such as electrophilic substitution or alkylation involving the aldehyde group.

This process involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. Transition state (TS) modeling is particularly crucial, as the TS represents the highest energy barrier along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For instance, in a three-component aza-Friedel–Crafts reaction involving an imidazo[1,2-a]pyridine and an aldehyde, DFT calculations can be used to model the proposed intermediates and transition states to confirm the most plausible mechanistic pathway. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies for the Compound and its Analogs

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. For the imidazo[1,2-a]pyridine scaffold, numerous QSAR studies have been conducted to understand the features that govern their biological activities, such as antimycobacterial agents or acid pump antagonists. researchgate.netnih.govopenpharmaceuticalsciencesjournal.com

These studies typically involve calculating a wide range of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., atomic charges, dipole moment), topological (e.g., connectivity indices), or steric (e.g., molecular volume). Statistical methods are then used to create a regression model linking these descriptors to the observed activity.

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to represent their steric and electrostatic properties. nih.gov The resulting contour maps highlight which regions of the molecule should be modified (e.g., where bulky groups are favored or where positive charge is beneficial) to enhance activity. Such models are invaluable for the rational design of new, more potent analogs. nih.gov

Molecular Dynamics Simulations for Conformational Behavior or Intermolecular Interactions in Chemical Systems

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in solution or complexed with a biological macromolecule).

Applications and Advanced Chemical Utility of Imidazo 1,2 a Pyridine 5 Carboxaldehyde, 2 Methyl

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl- is a potent synthetic intermediate due to its distinct reactive sites that allow for selective modifications. The imidazo[1,2-a]pyridine (B132010) core is inherently electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most common site for functionalization. researchgate.netrsc.org The presence of the electron-donating 2-methyl group further enhances the nucleophilicity of the ring system.

The aldehyde group at the C5 position is a key functional handle, enabling a multitude of synthetic transformations. It can participate in condensation reactions, reductive aminations, oxidations to a carboxylic acid, reductions to an alcohol, and carbon-carbon bond-forming reactions such as the Wittig reaction. acs.orgnih.gov This dual reactivity allows the molecule to serve as a foundational block for constructing more elaborate and complex molecular architectures. The ability to functionalize both the heterocyclic core and the peripheral aldehyde group independently provides a strategic advantage in multistep syntheses.

Below is a summary of the potential synthetic transformations for Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl-.

Reactive SiteReaction TypeReagents/ConditionsResulting Structure
C5-Aldehyde Reductive AminationR-NH₂, NaBH₃CNC5-Aminomethyl derivative
C5-Aldehyde Wittig ReactionPh₃P=CHRC5-Alkene derivative
C5-Aldehyde OxidationKMnO₄ or PCCC5-Carboxylic acid
C5-Aldehyde ReductionNaBH₄, LiAlH₄C5-Hydroxymethyl derivative
C5-Aldehyde Schiff Base FormationR-NH₂, acid catalystC5-Imine derivative
C3-Position Electrophilic HalogenationNBS, NCSC3-Halogenated derivative
C3-Position Friedel-Crafts AcylationAcyl chloride, Lewis acidC3-Acylated derivative

Development of Novel Ligands and Catalysts Based on the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine framework is an attractive scaffold for designing ligands for catalysis due to the presence of two sp²-hybridized nitrogen atoms (N1 and N7) that can serve as coordination sites for metal centers. nih.gov The specific substitution pattern of Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl- allows for the development of tailored ligands with tunable steric and electronic properties.

The aldehyde group can be readily converted into other coordinating moieties to increase the denticity of the ligand. For instance, reaction with amines or hydrazines yields Schiff base ligands (imines) or hydrazones, respectively, introducing additional nitrogen donor atoms. nih.govresearchgate.net These modifications can transform the parent molecule from a simple monodentate or bridging ligand into a bidentate or tridentate chelating agent.

Integration into Advanced Materials Science (e.g., polymers, optoelectronic chromophores, chemosensors)

The rigid, planar, and conjugated π-system of the imidazo[1,2-a]pyridine core makes it a valuable component for advanced functional materials. rsc.orgbio-conferences.orgresearchgate.net These structural features often give rise to interesting photophysical properties, making its derivatives suitable for applications in optoelectronics and sensing. researchgate.net

Optoelectronic Chromophores: Derivatives of imidazo[1,2-a]pyridine have been successfully employed as electron-accepting units in the design of deep-blue fluorescent emitters for Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov The inherent electron-deficient character of the pyridine (B92270) ring fused to the imidazole (B134444) ring contributes to this property. The aldehyde group in Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl- can be used to extend the π-conjugation of the system through reactions like Knoevenagel or Wittig condensations, allowing for the tuning of the absorption and emission wavelengths of the resulting chromophore.

Chemosensors: The imidazo[1,2-a]pyridine scaffold has been utilized to create fluorescent chemosensors for the detection of various analytes, including metal ions and nerve agents. researchgate.netrsc.org The sensing mechanism often relies on the modulation of an intramolecular charge transfer (ICT) process upon binding of the analyte. The aldehyde functionality is an excellent starting point for attaching a specific receptor unit, which can selectively interact with a target analyte. This interaction alters the electronic structure of the molecule, resulting in a detectable change in its fluorescence (e.g., "turn-on" or "turn-off" response). rsc.org

Polymers: The reactive aldehyde group provides a chemical handle to incorporate the imidazo[1,2-a]pyridine moiety into polymer backbones or as pendant groups. This could be achieved through polymerization reactions involving aldehydes, potentially leading to new polymers with enhanced thermal stability, unique optical properties, or specific ligand-binding capabilities imparted by the heterocyclic unit.

Strategies for Divergent Synthesis and Chemical Library Generation for Non-Biological Applications

The generation of chemical libraries from a single, versatile starting material is a powerful strategy for discovering new molecules with desired properties. Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl- is an ideal candidate for such divergent synthesis approaches, aimed at creating libraries for screening in materials science and catalysis. nih.govresearchgate.net

A divergent strategy can be envisioned where modifications are made at two primary sites: the C3 position of the heterocyclic core and the C5-carboxaldehyde group.

Core Modification: The electron-rich C3 position can be functionalized through various electrophilic substitution reactions (e.g., halogenation, nitration, acylation), introducing a first level of diversity.

Peripheral Modification: The C5-aldehyde serves as a versatile anchor for a vast array of chemical transformations. Each of the C3-functionalized intermediates can be subjected to a panel of reactions at the aldehyde group, such as reductive aminations with a diverse set of amines, Wittig reactions with various ylides, or condensations with different active methylene (B1212753) compounds.

This two-dimensional approach allows for the rapid and efficient generation of a large library of structurally diverse compounds from a single precursor. Such libraries are invaluable for high-throughput screening to identify novel ligands, catalysts, or materials with optimized properties for non-biological applications.

The table below illustrates a potential divergent synthesis scheme.

Starting MaterialStage 1: Core Diversification (C3-Position)Stage 2: Peripheral Diversification (C5-Aldehyde Reactions)Resulting Compound Class
Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl-Bromination (NBS)Reductive Amination with Piperidine3-Bromo-5-(piperidin-1-ylmethyl) derivatives
Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl-Bromination (NBS)Wittig Reaction with Ph₃P=CHCO₂Et3-Bromo-5-(alkenyl) derivatives
Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl-Acylation (RCOCl, AlCl₃)Reduction with NaBH₄3-Acyl-5-(hydroxymethyl) derivatives
Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl-Acylation (RCOCl, AlCl₃)Schiff Base Formation with Aniline3-Acyl-5-(phenylimino)methyl derivatives

Emerging Research Themes and Future Directions in the Chemistry of the Compound

Development of More Sustainable and Efficient Synthetic Routes for Specific Imidazopyridine Derivatives

A primary focus of current research is the development of environmentally benign and efficient synthetic protocols for imidazopyridine derivatives. These "green" chemistry approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key sustainable strategies include:

Aqueous Micellar Media: One innovative approach involves a domino A³-coupling reaction catalyzed by Cu(II)–ascorbate in an aqueous micellar medium using sodium dodecyl sulfate (SDS). acs.org This method allows for the synthesis of various imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridines, aldehydes, and alkynes at a relatively low temperature of 50 °C. acs.org The aqueous phase containing the surfactant can often be reused, adding to the sustainability of the process. acs.org

Metal-Free Catalysis: To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes are being actively developed. An eco-friendly protocol utilizes the nonvolatile green catalyst ammonium chloride in ethanol for the synthesis of imidazopyridine derivatives at room temperature or with gentle heating. acs.org Another strategy employs N-iodosuccinimide (NIS) at room temperature for a one-pot, two-step synthesis. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single step, saving time, resources, and reducing waste. nih.gov The Groebke–Blackburn–Bienaymé reaction (GBB-3CR), a type of MCR, is widely used for the one-pot synthesis of therapeutically relevant fused imidazoles, including imidazo[1,2-a]pyridines, from aldehydes, isocyanides, and amidines. researchgate.netacs.org

Microwave and Ultrasound Assistance: The use of microwave irradiation and ultrasound assistance can significantly accelerate reaction times and improve yields. nih.gove3s-conferences.org For instance, a single-pot synthesis of imidazopyridine has been achieved using microwave assistance in a condensation reaction involving pyridine (B92270), substituted bromoacetophenones, and ammonium acetate. e3s-conferences.org

Table 1: Comparison of Sustainable Synthetic Routes for Imidazopyridine Derivatives
MethodCatalyst/PromoterSolvent/MediumKey AdvantagesReference
A³-CouplingCu(II)–ascorbateAqueous Micellar (SDS)Environmentally sustainable, reusable aqueous phase, good yields. acs.org
Metal-Free CondensationAmmonium Chloride (NH₄Cl)EthanolMild conditions, eco-friendly catalyst, avoids transition metals. acs.org
Groebke–Blackburn–BienayméVarious (e.g., Lewis acids)Various or solvent-freeHigh atom economy, operational simplicity, rapid access to complexity. researchgate.netacs.org
Microwave-Assisted SynthesisNone specifiedNot specifiedRapid reaction times, good yields. e3s-conferences.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Imidazopyridine Core

Researchers are actively exploring new ways to functionalize the imidazopyridine scaffold, moving beyond classical methods to achieve unprecedented chemical transformations. A significant area of development is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials.

Notable novel transformations include:

Photochemical Synthesis: Visible-light photocatalysis has emerged as a powerful and sustainable tool for C-H functionalization. nih.gov This method has been successfully used for:

C-H Alkylation: A three-component carbosilylation of alkenes onto the imidazopyridine scaffold was achieved using a combination of an iron catalyst and blue-LED photocatalysis. nih.gov

C-H Azolylation: The introduction of heteroaryl motifs has been accomplished using organocatalysts like Eosin Y or iridium complexes under light induction. nih.gov

Cycloaddition Reactions: A novel (3 + 2) cycloaddition method promoted by NaIO₄/TBHP has been developed for synthesizing C3-carbonylated imidazopyridines from propargyl alcohols and 2-aminopyridines. nih.gov This reaction demonstrates high functional group tolerance and provides access to a diverse range of derivatives. nih.gov

Domino and Tandem Reactions: One-pot tandem reactions are being designed to build complex molecular architectures efficiently. For example, pyrazolo-imidazopyridine molecular conjugates have been synthesized via a one-pot, three-component tandem reaction, showcasing the ability to rapidly generate structural diversity. nih.gov

Advanced Mechanistic Investigations Utilizing Modern Analytical and Computational Tools

To refine synthetic methods and predict reactivity, modern analytical and computational tools are being increasingly employed to conduct advanced mechanistic investigations.

Computational Chemistry: Quantum chemical calculations are used to understand reaction pathways and predict outcomes. For instance, Gaussian computation analysis has been performed to understand the electronic impact of substituent groups on intramolecular Diels-Alder (IMDA) reactions involving the imidazopyridine moiety, providing crucial insights into the reaction mechanism. nih.gov

Molecular Docking: In the context of medicinal chemistry, molecular docking studies are used to predict the binding modes of imidazopyridine derivatives with biological targets like enzymes and receptors. asianpubs.orgnih.gov These computational models help in the rational design of new, more potent compounds by revealing key interactions, such as π-π stacking and hydrogen bonding, between the ligand and the protein. acs.org For example, docking studies of novel imidazopyridine analogues with the H+/K+-ATPase proton pump have guided the synthesis of potential antiulcer agents. asianpubs.org

Radical Inhibition Studies: To determine the nature of a reaction mechanism, radical scavenger experiments are often conducted. In photochemical reactions, the addition of a radical inhibitor like TEMPO can confirm the involvement of radical intermediates if the reaction is suppressed, as was demonstrated in the C3-azolylation of imidazopyridines. nih.gov

Design and Synthesis of New Functional Materials Incorporating the Imidazopyridine Scaffold

The unique photophysical and electronic properties of the imidazopyridine core make it an attractive scaffold for the development of new functional materials. nih.gov Research in this area is focused on applications in optoelectronics, sensing, and coordination chemistry.

Luminescent Materials and Fluorophores: Imidazopyridine derivatives often exhibit strong fluorescence with high quantum yields. nih.gov These properties make them ideal candidates for use as emitters in imaging and microscopy. Their fluorescence can be tuned by modifying the substituents on the heterocyclic core, allowing for the creation of fluorophores with specific emission wavelengths, including blue light emitters. nih.govacs.org

Ligands for Metal Complexes: The imidazopyridine skeleton can act as a versatile ligand for various transition metals. nih.gov The nitrogen atoms in the bicyclic structure provide excellent coordination sites. By functionalizing the scaffold, polydentate ligands can be created, which are precursors for supramolecular assemblies and binuclear complexes with unique electronic and catalytic properties. nih.gov

Optoelectronic and Sensor Applications: The combination of thermal stability, luminescence, and versatile coordination chemistry makes imidazopyridines promising for use in optoelectronic devices and chemical sensors. nih.govmdpi.com Their pH-sensitive emission properties are particularly useful for developing sensors that can detect changes in the local chemical environment. nih.gov

Table 2: Applications of Imidazopyridine-Based Functional Materials
Material TypeKey PropertyPotential ApplicationReference
FluorophoresIntense emission, high quantum yield, pH sensitivityFluorescence microscopy, confocal imaging, chemical sensors nih.gov
Metal-Organic ComplexesVersatile coordination, tunable electronic propertiesCatalysis, optoelectronic devices, supramolecular chemistry nih.govmdpi.com
ChemosensorsChanges in luminescence upon binding to analytesDetection of metal ions or changes in pH nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-methylimidazo[1,2-a]pyridine-5-carboxaldehyde?

The synthesis typically involves multi-step reactions starting from substituted pyridine precursors. One method utilizes the rearrangement of 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones under controlled conditions, achieving yields of 35–48% via microwave-assisted reactions with catalysts like trifluoroacetic acid . Another approach employs condensation reactions, such as coupling N-tosylhydrazones with imidazo[1,2-a]pyridine intermediates, followed by oxidation to introduce the aldehyde group . Optimization of solvent systems (e.g., methanol/water mixtures) and temperature (60–100°C) is critical for regioselectivity.

Q. How is the purity and structural integrity of 2-methylimidazo[1,2-a]pyridine-5-carboxaldehyde confirmed?

Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Aromatic protons appear at δ 7.47–8.88 ppm, with carbonyl carbons at ~160–165 ppm .
  • IR Spectroscopy : Stretching frequencies for C=O (1722–1730 cm⁻¹) and aromatic C-H (755–858 cm⁻¹) confirm functional groups .
  • Melting Point Analysis : Reported ranges (e.g., 202–207°C for compound 5y) validate crystallinity .
  • High-Resolution Mass Spectrometry (HRMS) : Matches theoretical and observed m/z values (e.g., 415.07641 for compound 12c) .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for persistent symptoms .
  • Storage : Seal containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can reaction yields be optimized for imidazo[1,2-a]pyridine derivatives?

Yield optimization involves:

  • Catalyst Screening : Trifluoroacetic acid enhances electrophilic substitution in microwave-assisted syntheses (45–67% yields) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/water mixtures facilitate precipitation .
  • Factorial Design : Systematic variation of temperature, catalyst loading, and reaction time to identify optimal conditions .

Q. How do computational methods like DFT enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) predicts electronic properties and reaction pathways:

  • Charge Distribution : Identifies nucleophilic/electrophilic sites (e.g., aldehyde group as an electrophilic hotspot) .
  • Transition State Modeling : Clarifies mechanisms for regioselective functionalization, such as the preference for C-5 substitution over C-2 .
  • Solvent Effects : COSMO-RS simulations evaluate solvent interactions to guide solvent selection .

Q. What strategies resolve discrepancies in reported spectroscopic or melting point data?

  • Recalibration : Verify instrument calibration using standard references (e.g., deuterated solvents for NMR).
  • Recrystallization : Repurify samples to eliminate impurities affecting melting points .
  • Cross-Validation : Compare data across multiple techniques (e.g., HRMS with NMR) to confirm structural assignments .

Q. How do solvent systems influence regioselective functionalization of the imidazo[1,2-a]pyridine scaffold?

  • Polar Solvents (e.g., DMSO) : Stabilize charged intermediates, favoring electrophilic substitution at the electron-rich C-5 position .
  • Nonpolar Solvents (e.g., Toluene) : Promote radical pathways, leading to C-2 functionalization in photochemical reactions .

Q. How can AI-driven tools like COMSOL Multiphysics improve synthesis workflows?

  • Process Simulation : Predict heat/mass transfer dynamics in reactors to avoid hotspots or incomplete mixing .
  • Reaction Optimization : Machine learning algorithms analyze historical data to recommend catalyst/solvent combinations .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data among structurally similar derivatives?

  • Purity Verification : Use HPLC (>95% purity) to rule out impurities .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed cell lines, incubation times) .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C-5) with activity trends .

Q. What explains variations in catalytic efficiency across studies using similar conditions?

  • Catalyst Deactivation : Trace metal impurities (e.g., Fe³⁺) in solvents may poison catalysts .
  • Moisture Sensitivity : Anhydrous conditions are critical for moisture-sensitive catalysts like AlCl₃ .

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Imidazo[1,2-a]pyridine-5-carboxaldehyde, 2-methyl-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.